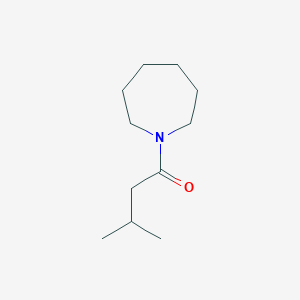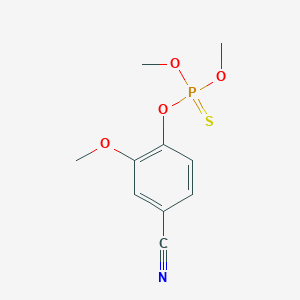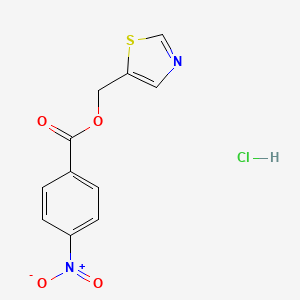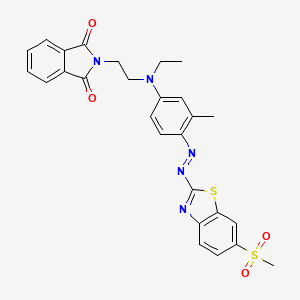![molecular formula C12H18K2O4 B13814145 dipotassium;2-[(E)-oct-1-enyl]butanedioate CAS No. 58641-28-4](/img/structure/B13814145.png)
dipotassium;2-[(E)-oct-1-enyl]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;2-[(E)-oct-1-enyl]butanedioate is a chemical compound with the molecular formula C12H18K2O4. It is a dipotassium salt of 2-[(E)-oct-1-enyl]butanedioic acid. This compound is known for its unique structure, which includes an octenyl group attached to a butanedioate backbone. It is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;2-[(E)-oct-1-enyl]butanedioate typically involves the reaction of oct-1-ene with maleic anhydride to form octenylsuccinic anhydride. This intermediate is then reacted with potassium hydroxide to yield the final product. The reaction conditions usually involve heating the reactants to facilitate the formation of the anhydride and subsequent neutralization with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;2-[(E)-oct-1-enyl]butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The octenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the octenyl group under mild conditions.
Major Products Formed
Oxidation: Formation of octanoic acid and succinic acid.
Reduction: Formation of octanol and butanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipotassium;2-[(E)-oct-1-enyl]butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of dipotassium;2-[(E)-oct-1-enyl]butanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium octenylsuccinate
- Dipotassium octadec-2-enylsuccinate
Comparison
Dipotassium;2-[(E)-oct-1-enyl]butanedioate is unique due to its specific octenyl group, which imparts distinct chemical properties compared to other similar compounds. For example, dipotassium octenylsuccinate has a similar structure but differs in the length of the alkyl chain, affecting its reactivity and applications. Dipotassium octadec-2-enylsuccinate has a longer alkyl chain, making it more hydrophobic and suitable for different industrial uses.
Propiedades
Número CAS |
58641-28-4 |
|---|---|
Fórmula molecular |
C12H18K2O4 |
Peso molecular |
304.46 g/mol |
Nombre IUPAC |
dipotassium;2-[(E)-oct-1-enyl]butanedioate |
InChI |
InChI=1S/C12H20O4.2K/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14;;/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2/b8-7+;; |
Clave InChI |
SHNNJNCGZLQUMY-MIIBGCIDSA-L |
SMILES isomérico |
CCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canónico |
CCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)


![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)

![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)

![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)

![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)
![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
